molecular formula C26H30N4O5S B2504842 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide CAS No. 896683-46-8

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide

Cat. No. B2504842
CAS RN: 896683-46-8
M. Wt: 510.61
InChI Key: IVFVKHBRFOSVDR-UHFFFAOYSA-N
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Description

The compound “2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide” belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves several steps, including the use of reagents such as bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, and others . The reaction conditions often involve heating and the use of solvents such as 1,4-dioxane and toluene .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as vibrational spectral analysis and quantum chemical computations based on density functional theory . The equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound can be investigated .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, as indicated by the presence of functional groups such as the benzodioxole and morpholin-4-yl groups . The analysis of the electron density of HOMO and LUMO gives an idea of the delocalization and the low value of the energy gap indicates electron transfer within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques. For instance, the FT-IR and FT-Raman spectra of the compound can be recorded and analyzed . The distribution of natural atomic charges reflects the presence of intramolecular hydrogen bonding .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of compounds structurally related to 2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide. For instance, a study reported the synthesis and antimicrobial activity of 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, showcasing its effectiveness against various bacterial and fungal strains. The compound exhibited a significant minimum inhibitory concentration (MIC) against S. aureus and demonstrated activity against B. subtilis, B. cereus, C. albicans, and A. niger, highlighting its potential as a candidate for antimicrobial drug development (Attia et al., 2014).

Antitumor Activity

Another area of interest is the compound's antitumor potential. A study on novel 3-benzyl-substituted-4(3H)-quinazolinones, structurally similar to the compound , evaluated their in vitro antitumor activity. The research identified several analogues demonstrating broad spectrum antitumor activity, with certain compounds being 1.5–3.0-fold more potent than the positive control 5-FU. This indicates the compound's potential utility in cancer treatment by inhibiting crucial pathways associated with tumor growth and survival (Al-Suwaidan et al., 2016).

Biological Activity and Potential Applications

Further studies explore the biological activity of quinazolinone derivatives, with research highlighting the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones. These compounds exhibited high anti-monoamine oxidase and antitumor activity, suggesting their potential in developing treatments for neurological disorders and cancer (Markosyan et al., 2015).

properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5S/c1-3-28(4-2)24(31)16-36-26-27-21-7-6-19(29-9-11-33-12-10-29)14-20(21)25(32)30(26)15-18-5-8-22-23(13-18)35-17-34-22/h5-8,13-14H,3-4,9-12,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFVKHBRFOSVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C=C(C=C2)N3CCOCC3)C(=O)N1CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide

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